(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13791410
Molecular Formula: C39H30NOP
Molecular Weight: 559.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H30NOP |
|---|---|
| Molecular Weight | 559.6 g/mol |
| IUPAC Name | diphenyl-[2-[(4S)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane |
| Standard InChI | InChI=1S/C39H30NOP/c1-6-18-30(19-7-1)37-39(31-20-8-2-9-21-31,32-22-10-3-11-23-32)41-38(40-37)35-28-16-17-29-36(35)42(33-24-12-4-13-25-33)34-26-14-5-15-27-34/h1-29,37H/t37-/m0/s1 |
| Standard InChI Key | RHCBFDRCHRRPAJ-QNGWXLTQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is a complex organic compound with a molecular formula of C39H30NOP and a molecular weight of 559.64 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen. The presence of a diphenylphosphanyl group and multiple phenyl rings attached to the oxazole core makes it a highly substituted and potentially versatile molecule for various applications in organic synthesis and catalysis.
Synthesis and Preparation
While specific synthesis details for (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole are not readily available, compounds with similar structures often involve multi-step reactions starting from simpler precursors. Typically, these syntheses might involve the formation of the oxazole ring followed by the introduction of the diphenylphosphanyl and phenyl groups through various coupling reactions.
Potential Applications
Given its complex structure, (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole could serve as a ligand in transition metal catalysis, similar to other phosphine-containing compounds. Phosphines are well-known for their ability to coordinate with metals, facilitating various catalytic processes such as hydrogenation, cross-coupling, and carbonylation reactions .
Safety and Handling
The compound is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), indicating the need for proper protective equipment during handling . Precautionary statements include P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), and others related to skin and eye protection.
| Hazard Statement | Precautionary Statement |
|---|---|
| H315 - Causes skin irritation | P264 - Wash hands thoroughly after handling |
| H319 - Causes serious eye irritation | P280 - Wear protective gloves/eye protection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume